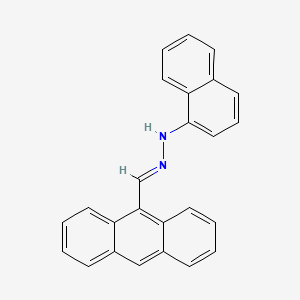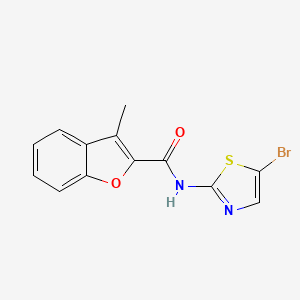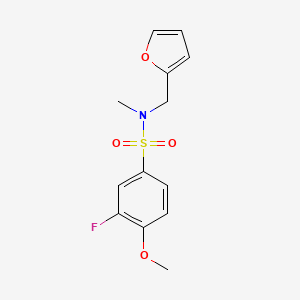![molecular formula C12H14ClNO4 B11115369 (2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B11115369.png)
(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[2-(3-Chlorophenyl)ethyl]carbamoyl}methoxy)acetic acid is an organic compound with a complex structure that includes a chlorophenyl group, an ethyl chain, a carbamoyl group, and a methoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(3-Chlorophenyl)ethyl]carbamoyl}methoxy)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Ethylamine Intermediate: This step involves the reaction of 3-chlorobenzyl chloride with ethylamine under basic conditions to form 2-(3-chlorophenyl)ethylamine.
Carbamoylation: The intermediate is then reacted with phosgene or a suitable carbamoyl chloride to introduce the carbamoyl group, forming 2-({[2-(3-chlorophenyl)ethyl]carbamoyl}methyl)amine.
Methoxyacetic Acid Addition: Finally, the carbamoyl intermediate is reacted with methoxyacetic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(3-Chlorophenyl)ethyl]carbamoyl}methoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-({[2-(3-Chlorophenyl)ethyl]carbamoyl}methoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-({[2-(3-Chlorophenyl)ethyl]carbamoyl}methoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-({[2-(4-Chlorophenyl)ethyl]carbamoyl}methoxy)acetic acid: Similar structure but with a chlorine atom at the para position.
2-({[2-(3-Bromophenyl)ethyl]carbamoyl}methoxy)acetic acid: Similar structure but with a bromine atom instead of chlorine.
2-({[2-(3-Methylphenyl)ethyl]carbamoyl}methoxy)acetic acid: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of 2-({[2-(3-Chlorophenyl)ethyl]carbamoyl}methoxy)acetic acid lies in its specific substitution pattern and the presence of the chlorophenyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C12H14ClNO4 |
|---|---|
Molecular Weight |
271.69 g/mol |
IUPAC Name |
2-[2-[2-(3-chlorophenyl)ethylamino]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C12H14ClNO4/c13-10-3-1-2-9(6-10)4-5-14-11(15)7-18-8-12(16)17/h1-3,6H,4-5,7-8H2,(H,14,15)(H,16,17) |
InChI Key |
UNVOPVWWWODJNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)COCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11115288.png)

![4-[(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B11115306.png)
![5-{[(4-Chlorophenyl)carbonyl]amino}-2-hydroxybenzoic acid](/img/structure/B11115307.png)
![1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-1-[4-(methoxycarbonyl)benzyl]pyrrolidinium](/img/structure/B11115312.png)
![N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-3-hydroxynaphthalene-2-carbohydrazide](/img/structure/B11115325.png)


![N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl]-2-(phenylcarbonylamino)aceta mide](/img/structure/B11115350.png)
![2-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B11115351.png)
![4-{[4-(2-Methylbenzyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B11115352.png)
![3-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B11115354.png)

![N-(2,4-dimethoxyphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B11115361.png)
